N-[2-(N-ethyl-2-methylanilino)ethyl]-7-oxoazepane-2-carboxamide
Description
N-[2-(N-ethyl-2-methylanilino)ethyl]-7-oxoazepane-2-carboxamide is a complex organic compound with a unique structure that includes an azepane ring, an anilino group, and a carboxamide group
Properties
IUPAC Name |
N-[2-(N-ethyl-2-methylanilino)ethyl]-7-oxoazepane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-3-21(16-10-6-4-8-14(16)2)13-12-19-18(23)15-9-5-7-11-17(22)20-15/h4,6,8,10,15H,3,5,7,9,11-13H2,1-2H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEZXGDKPHFKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC(=O)C1CCCCC(=O)N1)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(N-ethyl-2-methylanilino)ethyl]-7-oxoazepane-2-carboxamide typically involves multiple steps, starting with the preparation of the anilino precursor. The anilino group can be synthesized through the reduction of nitroarenes or by direct nucleophilic substitution of haloarenes . The azepane ring is then introduced through cyclization reactions, often involving amines and carbonyl compounds under specific conditions such as the presence of catalysts or high temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(N-ethyl-2-methylanilino)ethyl]-7-oxoazepane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(N-ethyl-2-methylanilino)ethyl]-7-oxoazepane-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(N-ethyl-2-methylanilino)ethyl]-7-oxoazepane-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid: Used in enzymatic and spectrophotometric determinations.
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine: Another compound with similar structural features and applications.
Uniqueness
N-[2-(N-ethyl-2-methylanilino)ethyl]-7-oxoazepane-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
